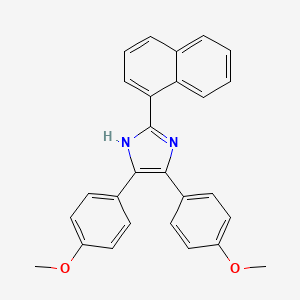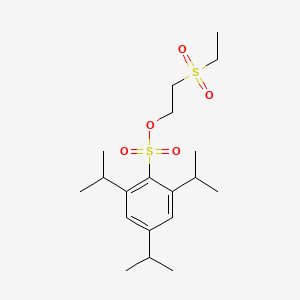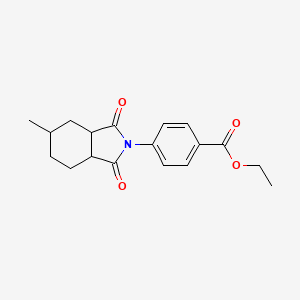
4,5-bis(4-methoxyphenyl)-2-(1-naphthyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-bis(4-methoxyphenyl)-2-(1-naphthyl)-1H-imidazole, also known as BMN-673, is a novel PARP (poly ADP-ribose polymerase) inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to become a valuable therapeutic agent for the treatment of various types of cancer.
作用机制
4,5-bis(4-methoxyphenyl)-2-(1-naphthyl)-1H-imidazole is a PARP inhibitor that works by blocking the activity of PARP enzymes, which are involved in the repair of damaged DNA. When cancer cells are treated with this compound, PARP enzymes are inhibited, leading to the accumulation of DNA damage and ultimately cell death. This mechanism of action makes this compound particularly effective against cancer cells that have defects in DNA repair pathways, such as BRCA1/2-mutant tumors.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to its activity as a PARP inhibitor, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. These effects make this compound a promising therapeutic agent for the treatment of cancer.
实验室实验的优点和局限性
4,5-bis(4-methoxyphenyl)-2-(1-naphthyl)-1H-imidazole has several advantages for use in preclinical studies. It has a high potency against cancer cells, making it effective at low concentrations. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, there are also some limitations to the use of this compound in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. Additionally, it is a highly potent compound, and caution must be taken when handling and administering it in lab settings.
未来方向
There are several future directions for the research and development of 4,5-bis(4-methoxyphenyl)-2-(1-naphthyl)-1H-imidazole. One potential area of focus is the development of combination therapies that incorporate this compound with other chemotherapeutic agents. Another area of interest is the investigation of the use of this compound in combination with immunotherapy agents. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, clinical trials are needed to determine the safety and efficacy of this compound in human patients with cancer.
Conclusion:
In conclusion, this compound is a promising therapeutic agent for the treatment of cancer. Its potent activity against cancer cells, favorable pharmacokinetic profile, and unique mechanism of action make it an attractive candidate for further research and development. While there are still some limitations and unknowns surrounding this compound, the future looks bright for this compound as a potential tool in the fight against cancer.
合成方法
4,5-bis(4-methoxyphenyl)-2-(1-naphthyl)-1H-imidazole is synthesized via a multi-step process that involves the coupling of 4-methoxybenzaldehyde with 1-naphthylamine. The resulting intermediate is then subjected to a series of reactions to obtain the final product. The synthesis of this compound has been optimized to improve the yield and purity of the compound, making it suitable for use in preclinical studies.
科学研究应用
4,5-bis(4-methoxyphenyl)-2-(1-naphthyl)-1H-imidazole has been extensively studied in preclinical models of cancer, and the results have been promising. This compound has shown potent activity against cancer cells, both as a single agent and in combination with other chemotherapeutic agents. This compound has been shown to induce DNA damage and inhibit DNA repair, leading to cell death in cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a valuable tool in the fight against cancer.
属性
IUPAC Name |
4,5-bis(4-methoxyphenyl)-2-naphthalen-1-yl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O2/c1-30-21-14-10-19(11-15-21)25-26(20-12-16-22(31-2)17-13-20)29-27(28-25)24-9-5-7-18-6-3-4-8-23(18)24/h3-17H,1-2H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZXBXWYBHZWMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5054932.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethylphenyl)ethanediamide](/img/structure/B5054946.png)
![1-(4-isopropyl-1,3-thiazol-2-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B5054953.png)
![rel-(1S,2S)-2-{4-[3-(1,3-benzodioxol-5-yl)propyl]-1-piperazinyl}cyclohexanol trifluoroacetate (salt)](/img/structure/B5054961.png)
![1-(6-methylthieno[2,3-d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5054969.png)

![1-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5054983.png)
![3-(2,3-dihydro-1H-inden-2-yl)-8-(2-hydroxy-5-methoxybenzyl)-1-isobutyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5054985.png)
![N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B5054994.png)
![N-(3,4-dichlorophenyl)-N'-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5054999.png)

![3,5-dimethyl-4-[4-(2-nitrophenoxy)butyl]-1H-pyrazole oxalate](/img/structure/B5055008.png)
![4-fluoro-2-methyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide](/img/structure/B5055025.png)
![2-[(1-methyl-3-phenylpropyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride](/img/structure/B5055026.png)
